COX-2 Inhibitory Potency of 2-Methylthio-1,5-diarylimidazole Scaffold: Target Compound vs. Lead Analog 11g
In the foundational 2007 study by Navidpour et al., the 2-methylthio-1,5-diarylimidazole scaffold was evaluated for COX-2 inhibition. The most potent compound in this series, 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole), exhibited a COX-2 IC₅₀ of 0.43 µM with no COX-1 inhibition up to 25 µM, comparable to celecoxib (IC₅₀ = 0.21 µM) [1]. The target compound, 2-(methylthio)-1,5-diphenyl-1H-imidazole, lacks the C5 4-methylsulfonylphenyl group and the N1 4-bromophenyl group. Direct IC₅₀ data for the target compound have not been published in this study; however, the SAR data indicate that the unsubstituted diphenyl analog serves as the baseline scaffold with substantially weaker COX-2 affinity than the optimized 11g [1].
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; inferred to be >5 µM based on SAR trend where C5-4-methylsulfonylphenyl substitution is required for sub-µM activity |
| Comparator Or Baseline | Compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole): IC₅₀ = 0.43 µM; Celecoxib: IC₅₀ = 0.21 µM |
| Quantified Difference | Fold difference cannot be calculated precisely; estimated >10-fold reduction in potency for target compound vs. 11g |
| Conditions | In vitro COX-2 enzyme inhibition assay; COX-1 counter-screen up to 25 µM (Navidpour et al., 2007) |
Why This Matters
This establishes the target compound as the essential unsubstituted reference point in the 2-methylthio-1,5-diarylimidazole series for SAR studies, rather than a potent inhibitor itself.
- [1] Navidpour L, Shadnia H, Shafaroodi H, Amini M, Dehpour AR, Shafiee A. Design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors. Bioorg Med Chem. 2007;15(5):1976-82. doi:10.1016/j.bmc.2006.12.041. View Source
